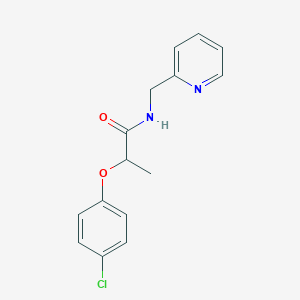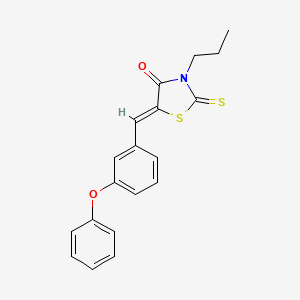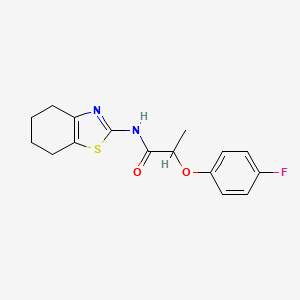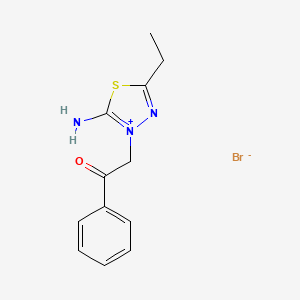
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a potent inhibitor of glycosphingolipid synthesis. It belongs to the group of amide-based inhibitors of glucosylceramide synthase. PPMP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the synthesis of glycosphingolipids by inhibiting the activity of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to induce apoptosis in cancer cells and have neuroprotective effects in neurodegenerative disorders.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to induce apoptosis in cancer cells by inducing the accumulation of ceramide. In addition, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has also been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of glycosphingolipid synthesis, making it a valuable tool for studying the role of glycosphingolipids in various biological processes. However, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has limitations in terms of its solubility and stability, which can make it difficult to use in some experiments. In addition, the complex synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can make it challenging to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate the potential use of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate the potential use of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide in the treatment of other diseases, such as infectious diseases. In addition, further research is needed to better understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide and its effects on glycosphingolipid metabolism.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-7-5-12(16)6-8-14)15(19)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGHJGFEDBQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 4-(2-ethoxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4774078.png)
![3-[(4-biphenylyloxy)methyl]piperidine hydrochloride](/img/structure/B4774084.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4774100.png)
![3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4774102.png)
![N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4774109.png)
![N-cyclopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4774110.png)
![7-[(2-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4774119.png)
![N~1~-(tert-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4774128.png)
![N-[2-(dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4774140.png)



![9-[(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4774172.png)
